molecular formula C6H8N2O3 B12912582 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one CAS No. 37432-54-5

5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one

Cat. No.: B12912582
CAS No.: 37432-54-5
M. Wt: 156.14 g/mol
InChI Key: JAKZHDBMQQLHFZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one (CAS 37432-54-5) is a chemical compound belonging to the pyridazinone family, a scaffold recognized for its significant versatility and broad spectrum of pharmacological activities in scientific research . With a molecular formula of C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol , this compound serves as a valuable building block in medicinal chemistry. The pyridazinone core is known to act as a privileged structure that can be readily functionalized, allowing researchers to manipulate physicochemical properties such as polarity and lipophilicity for fragment-based drug design . This scaffold is associated with a wide range of biological activities due to its ability to serve as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets . Pyridazinone derivatives have been extensively investigated as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a key target for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, research into related pyridazinone structures has highlighted their potential as inhibitors of influenza endonuclease within the viral RNA-dependent RNA polymerase, representing a promising therapeutic approach for tackling influenza infections . The structural features of the pyridazinone nucleus, including the specific substitution patterns of hydroxy, methoxy, and methyl groups on this compound, make it a compelling intermediate for synthesizing novel derivatives for probing new biological pathways or optimizing activity against established targets. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-4-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-6(10)5(11-2)4(9)3-7-8/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZHDBMQQLHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715951
Record name 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37432-54-5
Record name 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a hydrazine derivative with a suitable diketone or ketoester in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues include:

Compound Name Substituents (Positions) Key Features
Target Compound 5-OH, 4-OCH₃, 2-CH₃ High polarity due to hydroxyl group
5a 5-OCH₃, 4-C≡CPh, 2-CH₃ Alkynyl group enhances lipophilicity
4-Methoxy-2-methyl-5-morpholinyl 5-Morpholinyl, 4-OCH₃, 2-CH₃ Bulky substituent affects steric hindrance
2-Methyl-4-anilino-5-acetyl 4-NHPh, 5-COCH₃, 6-Ph Acetyl and phenyl groups modify electronic effects

Solubility and Stability

  • Hydroxy vs. Methoxy Groups : The 5-hydroxy group enhances water solubility compared to 5-methoxy derivatives (e.g., 5a) but may reduce stability under acidic conditions .
  • Methylthio Analogues : Compounds like 6b exhibit lower polarity due to the methylthio group, favoring membrane permeability but reducing aqueous solubility .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Analogues such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one exhibit intermolecular C-H⋯O hydrogen bonds and π-π stacking, which stabilize the crystal lattice . Similar interactions are expected for the target compound.
  • Spectroscopy : NMR and HRMS data for related compounds confirm regioselective substitution patterns, critical for verifying the target compound’s structure .

Biological Activity

5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
CAS NumberNot available
LogPNot available
Polar Surface AreaNot available

This compound features a pyridazinone core, which is known for its pharmacological significance, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been reported to disrupt bacterial cell wall integrity.
  • Modulation of Membrane Permeability : The compound may alter the permeability of bacterial membranes, leading to cell lysis.

A study reported a minimum inhibitory concentration (MIC) of 512 µg/ml against Staphylococcus aureus, suggesting its potential as a lead structure for developing new antibacterial agents .

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase, inhibiting proliferation.

In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. Research suggests that it may modulate inflammatory pathways by:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to reduce the levels of TNF-alpha and IL-6 in activated macrophages.
  • Blocking NF-kB Pathway : It may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction mechanisms.
  • Oxidative Stress Induction : There is evidence that it may increase reactive oxygen species (ROS) levels, contributing to its anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against MRSA (methicillin-resistant Staphylococcus aureus), showing an ability to disrupt biofilm formation .
  • Cancer Cell Line Studies : In a comparative analysis involving different cancer cell lines, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents .
  • Inflammatory Response Modulation : Research on animal models indicated that administration of this compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli .

Q & A

Q. How can crystallographic data improve patent claims for novel derivatives?

  • Methodological Answer : Include single-crystal structures (CCDC deposition) to substantiate claims on unique solid-state forms or polymorphs. For example, hydrogen-bonding networks in pyridazinones can justify claims on enhanced solubility or stability .

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